molecular formula C7H3Cl2F3O B1410483 1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene CAS No. 1803714-51-3

1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene

Cat. No.: B1410483
CAS No.: 1803714-51-3
M. Wt: 231 g/mol
InChI Key: HOPPCOUDMQDDOP-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene is a chemical compound with the molecular formula C7H3Cl2F3O. It is known for its unique properties and is used in various scientific research applications, including pharmaceutical synthesis, agrochemical development, and material science advancements.

Preparation Methods

The synthesis of 1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene involves several steps. One common method includes the reaction of 1,5-dichloro-2-fluorobenzene with difluoromethyl ether under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods often involve continuous flow processes to enhance yield and safety .

Chemical Reactions Analysis

1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene can be compared with similar compounds such as:

    1,3-Dichloro-2-fluorobenzene: This compound has a similar structure but lacks the difluoromethoxy group, which affects its reactivity and applications.

    1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: This compound is closely related but differs in the position of the fluorine atoms, influencing its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1,5-dichloro-3-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPPCOUDMQDDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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